molecular formula C20H24N6O2 B6022122 1-cycloheptyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]triazole-4-carboxamide

1-cycloheptyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]triazole-4-carboxamide

Cat. No.: B6022122
M. Wt: 380.4 g/mol
InChI Key: LACNUZRXXAJXDQ-UHFFFAOYSA-N
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Description

1-Cycloheptyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

The synthesis of 1-cycloheptyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]triazole-4-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides and carboxylic acids under acidic or basic conditions.

    Synthesis of the Triazole Ring:

    Coupling Reactions: The final step involves coupling the oxadiazole and triazole rings with the cycloheptyl group and the carboxamide moiety. This can be achieved using various coupling agents and catalysts under controlled conditions.

Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-Cycloheptyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]triazole-4-carboxamide can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into its constituent parts.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases.

Scientific Research Applications

1-Cycloheptyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.

    Biological Research: It is used in studies investigating enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: The compound’s unique structural properties make it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-cycloheptyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and oxadiazole rings can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Cycloheptyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]triazole-4-carboxamide can be compared with other triazole and oxadiazole derivatives:

    1,2,4-Triazole Derivatives: Compounds like fluconazole and voriconazole are well-known triazole derivatives with antifungal properties

    Oxadiazole Derivatives: Compounds such as raltegravir and zibotentan contain oxadiazole rings and are used in antiviral and anticancer therapies. The combination of oxadiazole and triazole rings in the compound provides a unique structural framework for diverse biological activities.

Properties

IUPAC Name

1-cycloheptyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2/c27-20(17-14-26(25-23-17)16-10-6-1-2-7-11-16)21-13-12-18-22-19(24-28-18)15-8-4-3-5-9-15/h3-5,8-9,14,16H,1-2,6-7,10-13H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACNUZRXXAJXDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2C=C(N=N2)C(=O)NCCC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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